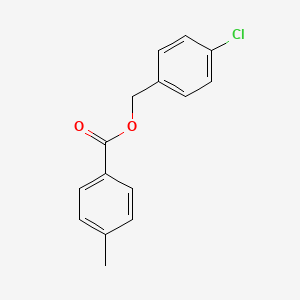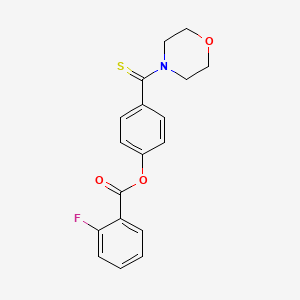
2,6-dichlorobenzyl N-2-furoylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzyl N-2-furoylglycinate, also known as Cetalkonium Chloride, is a quaternary ammonium compound that is widely used in various scientific research applications. This compound has gained significant attention due to its potent antimicrobial and antiviral properties.
Mecanismo De Acción
2,6-dichlorobenzyl N-2-furoylglycinate Chloride acts by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the replication of viruses by interfering with their protein synthesis. The exact mechanism of action of this compound Chloride is not fully understood, but it is believed to involve the disruption of the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
This compound Chloride has been shown to have minimal toxicity and is not absorbed by the body when applied topically. It has been shown to be safe for use in humans and animals. However, prolonged exposure to high concentrations of this compound Chloride can cause skin irritation and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has several advantages for use in lab experiments. It is a potent antimicrobial agent that can be used to study the effects of microorganisms on various biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, this compound Chloride has some limitations, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the use of 2,6-dichlorobenzyl N-2-furoylglycinate Chloride in scientific research. One area of interest is the development of new disinfectants and antiseptics based on this compound Chloride. Another area of research is the study of the effects of this compound Chloride on various biological systems, including the immune system and the microbiome. Additionally, the use of this compound Chloride in the development of novel drug delivery systems is an area of increasing interest.
Conclusion:
In conclusion, this compound Chloride is a potent antimicrobial and antiviral agent that has gained significant attention in scientific research. It has several advantages for use in lab experiments, including its stability and potency. However, its potential toxicity and limited solubility in water are some limitations. There are several future directions for the use of this compound Chloride in scientific research, including the development of new disinfectants and antiseptics, the study of its effects on various biological systems, and the development of novel drug delivery systems.
Métodos De Síntesis
2,6-dichlorobenzyl N-2-furoylglycinate Chloride is synthesized by the reaction of 2,6-dichlorobenzyl chloride with N-2-furoylglycine in the presence of a base, such as sodium hydroxide. The resulting product is then quaternized with a tertiary amine, such as dimethylaminopropylamine, to form the final compound.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has been extensively used in scientific research as an antimicrobial and antiviral agent. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound Chloride is commonly used in the development of disinfectants, preservatives, and antiseptics.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-3-1-4-11(16)9(10)8-21-13(18)7-17-14(19)12-5-2-6-20-12/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGQIGWEMZKIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)


![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5784207.png)
![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)


![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)